molecular formula C19H22N2O4 B5685513 9-HYDROXY-4-(2-PIPERIDINOACETYL)-1,2,3,4-TETRAHYDRO-5H-CHROMENO[3,4-B]PYRIDIN-5-ONE

9-HYDROXY-4-(2-PIPERIDINOACETYL)-1,2,3,4-TETRAHYDRO-5H-CHROMENO[3,4-B]PYRIDIN-5-ONE

Cat. No.: B5685513
M. Wt: 342.4 g/mol
InChI Key: RCGISSJDMXQGAD-UHFFFAOYSA-N
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Description

9-HYDROXY-4-(2-PIPERIDINOACETYL)-1,2,3,4-TETRAHYDRO-5H-CHROMENO[3,4-B]PYRIDIN-5-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a chromeno-pyridine core structure, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-HYDROXY-4-(2-PIPERIDINOACETYL)-1,2,3,4-TETRAHYDRO-5H-CHROMENO[3,4-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromeno Core: This step involves the cyclization of appropriate precursors to form the chromeno structure.

    Introduction of the Piperidinoacetyl Group: This is achieved through acylation reactions using piperidine and acetic anhydride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

9-HYDROXY-4-(2-PIPERIDINOACETYL)-1,2,3,4-TETRAHYDRO-5H-CHROMENO[3,4-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The piperidinoacetyl group can be substituted with other functional groups to modify its properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include various derivatives of the original compound, each with potentially unique biological activities.

Scientific Research Applications

9-HYDROXY-4-(2-PIPERIDINOACETYL)-1,2,3,4-TETRAHYDRO-5H-CHROMENO[3,4-B]PYRIDIN-5-ONE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 9-HYDROXY-4-(2-PIPERIDINOACETYL)-1,2,3,4-TETRAHYDRO-5H-CHROMENO[3,4-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its therapeutic effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of key enzymes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • Pacritinib Impurity 4
  • Rimegepant Impurity 62
  • Rimegepant Impurity 31
  • Rimegepant Impurity 2 DiHCl

Uniqueness

What sets 9-HYDROXY-4-(2-PIPERIDINOACETYL)-1,2,3,4-TETRAHYDRO-5H-CHROMENO[3,4-B]PYRIDIN-5-ONE apart from similar compounds is its unique combination of the chromeno and pyridine structures, along with the piperidinoacetyl group. This unique structure contributes to its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

9-hydroxy-4-(2-piperidin-1-ylacetyl)-2,3-dihydro-1H-chromeno[3,4-b]pyridin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c22-13-6-7-16-15(11-13)14-5-4-10-21(18(14)19(24)25-16)17(23)12-20-8-2-1-3-9-20/h6-7,11,22H,1-5,8-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGISSJDMXQGAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)N2CCCC3=C2C(=O)OC4=C3C=C(C=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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